5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Overview
Description
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trimethoxyphenyl group, which is a versatile pharmacophore, and a benzofurobenzodioxol core, contributing to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one typically involves multi-step organic reactions. One common approach includes the following steps:
- Formation of the Trimethoxyphenyl Intermediate : This step involves the preparation of the 3,4,5-trimethoxyphenyl moiety through methylation of the corresponding phenol derivative.
- Cyclization : The intermediate undergoes cyclization reactions to form the benzofurobenzodioxol core. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the desired ring structure.
- Hydroxylation : Introduction of the hydroxyl group at the appropriate position is achieved through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
- Reduction : Reduction reactions can target the carbonyl groups or other reducible sites within the molecule, resulting in various reduced forms.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different functional groups.
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate, and chromium trioxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
- Substitution Reagents : Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: Biologically, the compound exhibits significant activity due to its trimethoxyphenyl group. It has been studied for its potential as an anti-cancer agent, particularly in inhibiting tubulin polymerization and other critical cellular processes .
Medicine: In medicine, the compound’s pharmacological properties are of great interest. It has shown promise in treating various diseases, including cancer, due to its ability to interact with specific molecular targets .
Industry: Industrially, the compound is used in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable component in pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, disrupting cell division and leading to cell death. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds:
- Podophyllotoxin : A related compound with similar structural features and biological activities.
- Combretastatin : Another compound with a trimethoxyphenyl group, known for its anti-cancer properties.
- Colchicine : Shares the ability to inhibit tubulin polymerization, used in the treatment of gout and other conditions.
Uniqueness: What sets 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields highlight its significance.
Properties
IUPAC Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347791 | |
Record name | 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4354-76-1 | |
Record name | Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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